molecular formula C10H8 B1610745 Naphthalene-1-d CAS No. 875-62-7

Naphthalene-1-d

Cat. No.: B1610745
CAS No.: 875-62-7
M. Wt: 129.18 g/mol
InChI Key: UFWIBTONFRDIAS-UICOGKGYSA-N
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Description

Naphthalene-1-d is a deuterated form of naphthalene, where one of the hydrogen atoms in the naphthalene molecule is replaced by a deuterium atom. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. It is commonly found in coal tar and is known for its distinctive mothball-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1-d can be synthesized through various methods, including:

    Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms in naphthalene with deuterium atoms using deuterated solvents and catalysts.

    Direct Deuteration: This method involves the direct introduction of deuterium into the naphthalene molecule using deuterium gas under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves the deuterium exchange reaction due to its efficiency and scalability. The process requires deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-d undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form naphthoquinones and phthalic anhydride.

    Reduction: Reduction of this compound can yield tetrahydronaphthalene and decahydronaphthalene.

    Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Sodium in ethanol or catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Naphthoquinones, phthalic anhydride.

    Reduction: Tetrahydronaphthalene, decahydronaphthalene.

    Substitution: Naphthalenesulfonic acids, nitronaphthalenes, halonaphthalenes.

Scientific Research Applications

Naphthalene-1-d has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.

    Biology: Employed in metabolic studies to trace the pathways of aromatic hydrocarbons in biological systems.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the production of deuterated solvents and materials for various industrial processes.

Mechanism of Action

The mechanism of action of naphthalene-1-d involves its interaction with molecular targets through various pathways:

    Deuterium Isotope Effect: The presence of deuterium alters the reaction kinetics and pathways due to its higher mass compared to hydrogen.

    Molecular Interactions: this compound can interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The non-deuterated form of naphthalene.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement compared to anthracene.

Uniqueness

Naphthalene-1-d is unique due to the presence of deuterium, which provides distinct advantages in research applications, such as improved stability and the ability to trace reaction pathways more accurately.

Properties

IUPAC Name

1-deuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C=CC=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101007606
Record name (1-~2~H)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-62-7
Record name Naphthalene-1-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~2~H)Naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101007606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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